molecular formula C21H21NO2S B10963711 N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide

N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide

Cat. No.: B10963711
M. Wt: 351.5 g/mol
InChI Key: FOZQKXNRHKWOKZ-UHFFFAOYSA-N
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Description

N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C21H21NO2S . It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with N-benzylaniline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other sulfonamides may not be as effective .

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

N-benzyl-3,4-dimethyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C21H21NO2S/c1-17-13-14-21(15-18(17)2)25(23,24)22(20-11-7-4-8-12-20)16-19-9-5-3-6-10-19/h3-15H,16H2,1-2H3

InChI Key

FOZQKXNRHKWOKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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